molecular formula C24H23N3O3 B3004750 4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide CAS No. 946340-46-1

4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide

Cat. No.: B3004750
CAS No.: 946340-46-1
M. Wt: 401.466
InChI Key: DYYZNCBFFMHDPL-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3-dioxoisoindoline moiety, which can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The quinoline derivative can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

The final step involves the coupling of the 1,3-dioxoisoindoline and quinoline derivatives through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring could yield quinoline N-oxide derivatives, while reduction of the 1,3-dioxoisoindoline moiety could produce isoindoline derivatives.

Scientific Research Applications

4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxoisoindolin-2-yl)-N-(2,6-dimethylquinolin-4-yl)butanamide
  • 4-(1,3-dioxoisoindolin-2-yl)-N-(2,8-dimethylquinolin-4-yl)butanamide
  • 4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-3-yl)butanamide

Uniqueness

The uniqueness of 4-(1,3-dioxoisoindolin-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide lies in its specific combination of functional groups and structural features. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2,6,8-trimethylquinolin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-14-11-15(2)22-19(12-14)20(13-16(3)25-22)26-21(28)9-6-10-27-23(29)17-7-4-5-8-18(17)24(27)30/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYZNCBFFMHDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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